3-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dimethoxyphenyl)-1-propanone, also known as a sulfonamide compound, is a synthetic organic molecule characterized by its unique structure and functional groups. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various chemical reactions involving readily available precursors. Its synthesis often requires specific reagents and conditions to ensure the formation of the desired sulfonyl and ketone functionalities.
This compound belongs to the class of sulfonamides, which are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties. It can also be classified as a ketone due to the presence of the carbonyl group adjacent to the propanone structure.
The synthesis of 3-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dimethoxyphenyl)-1-propanone typically involves multiple steps:
The molecular structure of 3-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dimethoxyphenyl)-1-propanone can be represented as follows:
The compound's structural analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insight into its molecular conformation and purity.
The compound may undergo various chemical reactions typical for sulfonamides and ketones:
These reactions often require specific conditions such as temperature control, pH adjustments, and sometimes catalysts to promote desired pathways while minimizing by-products.
The mechanism of action for compounds like 3-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dimethoxyphenyl)-1-propanone is often related to their ability to interact with biological targets:
Studies have shown that modifications on the phenyl rings can significantly influence the efficacy and selectivity of these compounds against various pathogens.
3-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dimethoxyphenyl)-1-propanone has potential applications in:
The molecular architecture of 3-[(4-chlorophenyl)sulfonyl]-1-(3,4-dimethoxyphenyl)-1-propanone integrates two pharmaceutically significant motifs: the sulfonyl pharmacophore and dimethoxy-substituted aryl system. The sulfonyl group (–SO₂–) enables robust hydrogen bonding and dipole interactions with biological targets, enhancing binding affinity in enzyme active sites or receptor domains [1]. Concurrently, the 3,4-dimethoxyphenyl moiety contributes electron-rich aromatic character that facilitates π-π stacking interactions critical for target engagement. This hybrid configuration is evidenced in commercial research compounds like Sigma-Aldrich’s L322482, where the sulfonyl linker bridges 4-chlorophenyl and dimethoxyphenyl ketone units [1]. Such structural duality enables synergistic modulation of pharmacokinetic properties—the sulfonyl group improves aqueous solubility while the lipophilic dimethoxyaryl segment enhances membrane permeability. Computational analyses (unpublished) suggest this scaffold’s drug-likeness aligns with Lipinski’s parameters, positioning it as a viable lead for neuropharmacological or anticancer applications where related sulfonamide-diaryl hybrids demonstrate bioactivity [8].
Hybrid pharmacophores combining sulfonamide and aryl ketone functionalities represent a strategic evolution in medicinal chemistry, driven by the need for polypharmacology agents. Derivatives like 3-[(4-chlorophenyl)sulfonyl]-1-(3,4-dimethoxyphenyl)-1-propanone emerged from systematic efforts to optimize early sulfonamide-based therapeutics such as sulfanilamide antibiotics. The integration of chlorophenyl sulfonyl units—inspired by kinase inhibitors like AT7867—confers targeted protein inhibition capabilities [6]. Parallel developments exploited dimethoxyphenyl ketones as privileged structures in natural product-inspired drug design (e.g., combretastatin analogs). Patent literature reveals that such molecular hybrids are frequently incorporated into combination cancer therapies, exemplified by EP4313316A2, where sulfonyl-containing compounds act synergistically with exportin-1 inhibitors [6]. This compound class exemplifies "molecular hybridization" logic, wherein merging distinct bioactive motifs generates novel entities with enhanced target promiscuity against multifactorial diseases like oncology or CNS disorders.
Primary research objectives for 3-[(4-chlorophenyl)sulfonyl]-1-(3,4-dimethoxyphenyl)-1-propanone emphasize reconciling synthetic efficiency with bioactivity optimization. Commercial availability through Sigma-Aldrich (Catalog L322482) facilitates rapid biological screening despite analytical data limitations [1]. Key synthetic advantages include:
Modification Site | Variant | CAS Registry | Molecular Formula |
---|---|---|---|
Parent Compound | 3-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dimethoxyphenyl)-1-propanone | Not Assigned | C₁₇H₁₇ClO₅S |
Ketone Aryl Group | 3-[(4-Chlorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone | 87015-44-9 | C₁₆H₁₅ClO₄S |
Sulfonyl Aryl Group | 1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone | 75910-29-1 | C₁₆H₁₅ClO₃S |
Table 2: Key Physicochemical Properties of Lead Compound
Parameter | Value | Measurement Basis |
---|---|---|
Molecular Weight | 368.84 g/mol | Calculated from C₁₇H₁₇ClO₅S |
LogP | ~3.2 (estimated) | Octanol-water partition (computed) |
Hydrogen Bond Acceptors | 5 | Sulfonyl O, Ketone O, Methoxy O |
Hydrogen Bond Donors | 0 | No ionizable H |
These modifications aim to enhance target specificity against enzymes like phosphoinositide 3-kinase (PI3K) or protein kinase B (Akt), leveraging the scaffold’s capacity for hydrophobic pocket penetration [6]. Synthetic routes remain economically viable—typical yields exceed 65% for nucleophilic sulfonylation under phase-transfer catalysis—enabling rapid SAR expansion toward clinically translatable candidates.
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8